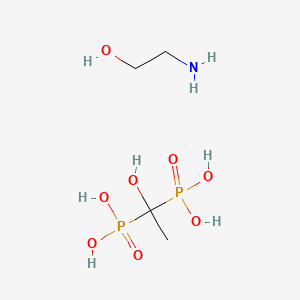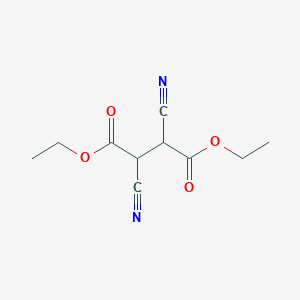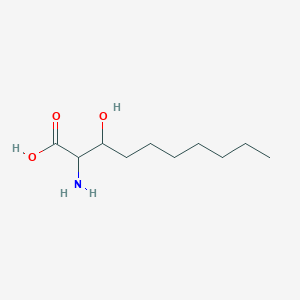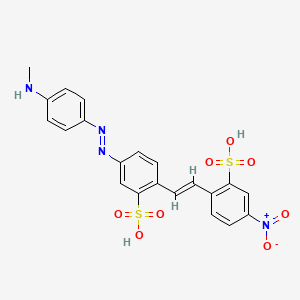
5-((4-(Methylamino)phenyl)azo)-2-(2-(4-nitro-2-sulfophenyl)ethenyl)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 5-[[4-(methylamino)phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is notable for its vibrant color and is used in various industrial applications, including as a dye and in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 5-[[4-(methylamino)phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methylaminobenzenesulfonic acid. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-(4-nitro-2-sulfophenyl)ethenyl to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines. This reaction is typically carried out using reducing agents such as sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic medium are commonly used.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Oxidized derivatives of the methylamino group.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 5-[[4-(methylamino)phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological specimens under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further biochemical reactions. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: Similar in structure but with a dimethylamino group instead of a methylamino group.
Benzenesulfonic acid, 4-[(4-nitrophenyl)azo]-: Another azo dye with a different substitution pattern on the aromatic rings.
Uniqueness
Benzenesulfonic acid, 5-[[4-(methylamino)phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both sulfonic acid and nitro groups enhances its solubility and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
42986-15-2 |
|---|---|
Molekularformel |
C21H18N4O8S2 |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
5-[[4-(methylamino)phenyl]diazenyl]-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H18N4O8S2/c1-22-16-7-9-17(10-8-16)23-24-18-6-4-14(20(12-18)34(28,29)30)2-3-15-5-11-19(25(26)27)13-21(15)35(31,32)33/h2-13,22H,1H3,(H,28,29,30)(H,31,32,33)/b3-2+,24-23? |
InChI-Schlüssel |
TVQLAFZNHARCJW-DSVPZXLOSA-N |
Isomerische SMILES |
CNC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
CNC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


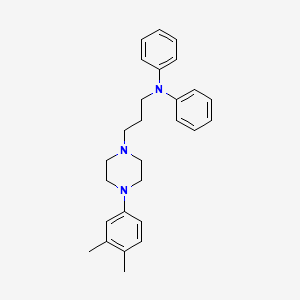
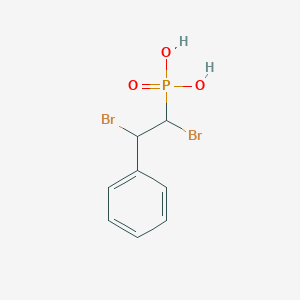
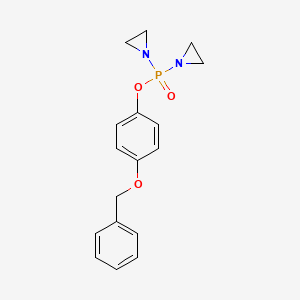






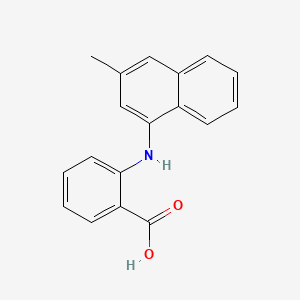
![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
